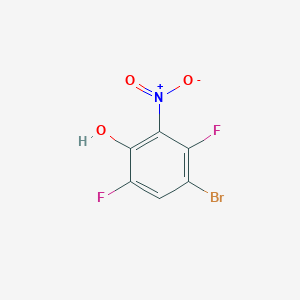

4-Bromo-3,6-difluoro-2-nitrophenol

Overview

Description

4-Bromo-3,6-difluoro-2-nitrophenol is an organic compound with the molecular formula C6H2BrF2NO3. It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and nitro functional groups on a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol typically involves the nitration of 4-Bromo-3,6-difluorophenol. The reaction is carried out using nitric acid in the presence of a suitable solvent such as dichloromethane at low temperatures (around -20°C). The reaction mixture is stirred for a specific duration, followed by work-up procedures to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-difluoro-2-nitrophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of various substituted phenols.

Reduction: Formation of 4-Bromo-3,6-difluoro-2-aminophenol.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Scientific Research Applications

4-Bromo-3,6-difluoro-2-nitrophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-difluoro-2-nitrophenol depends on its specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, disrupting cellular processes. The bromine and fluorine atoms may also contribute to its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-3,4-difluoro-2-nitrophenol: Similar structure with different positions of fluorine atoms.

4-Bromo-2,6-difluorobenzonitrile: Contains a nitrile group instead of a nitro group.

4-Bromo-2-fluoro-6-nitrophenol: Similar structure with one less fluorine atom

Uniqueness

4-Bromo-3,6-difluoro-2-nitrophenol is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

4-Bromo-3,6-difluoro-2-nitrophenol is a halogenated nitrophenol compound with significant implications in biological and chemical research. Its unique structural features, including the presence of bromine and fluorine atoms alongside a nitro group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications in various fields.

The compound's mechanism of action is primarily influenced by its structural characteristics. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially disrupting normal cellular processes. The bromine and fluorine substituents enhance the compound's reactivity, allowing it to interact with various biomolecules.

Key Reactions

- Reduction : The nitro group can be reduced to an amino group, which may alter the compound's biological activity.

- Substitution Reactions : The bromine and fluorine atoms can be substituted by nucleophiles under specific conditions, leading to various derivatives with altered properties.

- Oxidation : The phenolic group can undergo oxidation to yield quinones or other oxidized derivatives, which may exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. The compound's ability to disrupt cellular processes makes it a candidate for further investigation in drug development.

Toxicity Studies

Toxicological studies have shown that halogenated nitrophenols can be harmful to aquatic life. For instance, similar compounds have demonstrated high toxicity levels in fish and other aquatic organisms. Specific studies on related compounds indicate that exposure leads to severe physiological effects such as vasodilation and respiratory distress due to gill damage and mucus accumulation.

| Compound | Toxicity Level | Target Organism | Effects Observed |

|---|---|---|---|

| This compound | Moderate | Fish (e.g., Rainbow Trout) | Anoxia symptoms, gill edema |

| 3-Trifluoromethyl-4-nitrophenol | High | Lamprey larvae | Acute hypotension, circulatory failure |

| 2-Amino-4-bromo-3,6-difluorophenol | Moderate | Bacteria | Inhibition of growth |

Case Studies

- Aquatic Toxicity : A study examined the effects of halogenated nitrophenols on fish species. It was found that this compound caused significant physiological changes in exposed fish, including increased mucus production on gills and impaired respiration due to hypoxia .

- Antimicrobial Activity : In laboratory settings, the compound was tested against various bacterial strains. Results indicated that it inhibited the growth of certain pathogens effectively, suggesting its potential as an antimicrobial agent .

- Drug Development Potential : Ongoing research is exploring the use of this compound in synthesizing new pharmaceuticals due to its unique chemical structure and biological properties. Its interactions with cellular pathways are being studied for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3,6-difluoro-2-nitrophenol, and how can regioselectivity challenges be addressed?

- Methodological Answer : A Friedel-Crafts acylation or electrophilic aromatic substitution (EAS) strategy can be adapted for synthesizing halogenated nitrophenols. For example, bromination of a difluoro-nitrophenol precursor using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) may achieve regioselectivity . Alternatively, multi-step synthesis involving nitro group introduction via nitration of bromo-difluorophenol derivatives could be explored. Monitor reaction progress using HPLC (retention time analysis, as in ) to resolve intermediates .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- HPLC : Compare retention times with standards (e.g., uses SQD-FA05 conditions with m/z 554 ).

- NMR : Analyze and NMR spectra to confirm substitution patterns. For crystallographic validation, use ORTEP-III ( ) to resolve bond angles and torsional strain in single crystals .

- Elemental Analysis : Verify molecular formula (CHBrFNO) against calculated values.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) and alcohols. Related compounds like ethyl 4-bromo-3,5-difluorobenzoate ( ) show limited aqueous solubility, suggesting similar behavior for the phenol derivative .

- Stability : Conduct accelerated degradation studies (pH 3–9, 40–60°C) with UV-Vis monitoring. Nitrophenols are prone to photodegradation; store in amber vials under inert gas .

Advanced Research Questions

Q. How can this compound be utilized in designing photoactive materials or catalysts?

- Methodological Answer : The electron-withdrawing nitro and halogen groups enhance electron-deficient character, making it suitable for:

- Photocatalysts : Couple with transition metals (e.g., Ru or Ir complexes) for visible-light-driven reactions.

- Polymer Science : Incorporate into conjugated polymers via Suzuki-Miyaura cross-coupling ( references boronic acid derivatives for such reactions) .

- Characterization : Use cyclic voltammetry to assess redox potentials and DFT calculations to model electronic transitions.

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR, IR) for halogenated nitrophenols?

- Methodological Answer :

- Cross-Validation : Compare data across multiple sources (e.g., NIST Chemistry WebBook in ) .

- Isotopic Labeling : Use deuterated solvents to eliminate peak splitting artifacts in NMR.

- Synchrotron IR : High-resolution IR can distinguish overlapping vibrational modes (e.g., NO vs. C-Br stretches).

Q. How does the steric and electronic interplay of bromo, fluoro, and nitro groups affect reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The nitro group deactivates the ring, while bromine acts as a leaving group. Fluorine’s ortho/para-directing nature influences regioselectivity in Pd-catalyzed couplings.

- Experimental Design : Perform Heck or Ullmann reactions with varying catalysts (e.g., Pd(PPh) or CuI) and monitor yields via LCMS (e.g., uses m/z 685 [M+H]+ for product identification) .

Q. What are the safety and handling protocols for this compound, given its structural analogs’ hazards?

- Methodological Answer :

Properties

IUPAC Name |

4-bromo-3,6-difluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHYBKFWYLJZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.